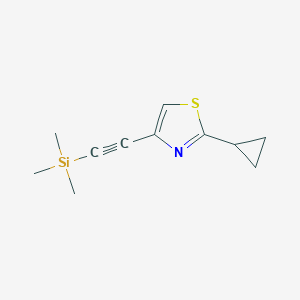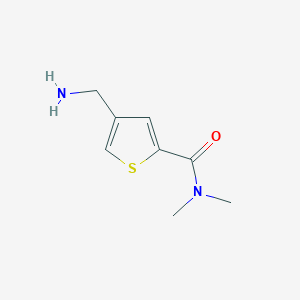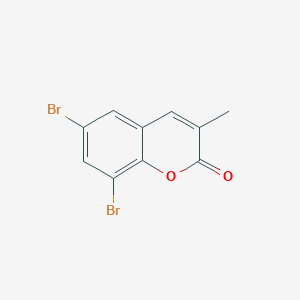
2-Cyclopropyl-4-((trimethylsilyl)ethynyl)thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-4-((trimethylsilyl)ethynyl)thiazole typically involves the formation of the thiazole ring followed by the introduction of the cyclopropyl and trimethylsilyl-ethynyl groups. One common method involves the condensation of a suitable α-haloketone with thiourea to form the thiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropyl-4-((trimethylsilyl)ethynyl)thiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated reagents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines .
Scientific Research Applications
2-Cyclopropyl-4-((trimethylsilyl)ethynyl)thiazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-4-((trimethylsilyl)ethynyl)thiazole involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with various enzymes and receptors, modulating their activity. The cyclopropyl and trimethylsilyl-ethynyl groups contribute to the compound’s stability and ability to penetrate biological membranes, enhancing its efficacy .
Comparison with Similar Compounds
Similar Compounds
- 2-Cyclopropyl-4-ethynylthiazole
- Triisopropyl (trimethylsilyl)ethynylsilane
Uniqueness
2-Cyclopropyl-4-((trimethylsilyl)ethynyl)thiazole stands out due to the presence of both the cyclopropyl and trimethylsilyl-ethynyl groups, which confer unique chemical and biological properties.
Properties
Molecular Formula |
C11H15NSSi |
|---|---|
Molecular Weight |
221.40 g/mol |
IUPAC Name |
2-(2-cyclopropyl-1,3-thiazol-4-yl)ethynyl-trimethylsilane |
InChI |
InChI=1S/C11H15NSSi/c1-14(2,3)7-6-10-8-13-11(12-10)9-4-5-9/h8-9H,4-5H2,1-3H3 |
InChI Key |
ZYLFZBPDOFSYER-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C#CC1=CSC(=N1)C2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![O2-tert-butyl O3-ethyl 5-hydroxy-2-azabicyclo[2.2.2]octane-2,3-dicarboxylate](/img/structure/B13692606.png)
![4-Methoxybenzo[d][1,3]dioxole-2-thione](/img/structure/B13692614.png)







![2-Amino-5-bromo-3-[[1-(1-methyl-4-piperidyl)-4-pyrazolyl]oxy]pyrazine](/img/structure/B13692667.png)


![4-(Bromomethyl)-2-[4-(difluoromethoxy)-3-isopropoxyphenyl]oxazole](/img/structure/B13692676.png)
